Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17675824
InChI: InChI=1S/C9H9N3O3/c1-11-3-4-12-7(13)6(8(14)15-2)5-10-9(11)12/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC17675824

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
IUPAC Name methyl 1-methyl-5-oxoimidazo[1,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O3/c1-11-3-4-12-7(13)6(8(14)15-2)5-10-9(11)12/h3-5H,1-2H3
Standard InChI Key WZZYXAFWWHPUQS-UHFFFAOYSA-N
Canonical SMILES CN1C=CN2C1=NC=C(C2=O)C(=O)OC

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves cyclization reactions between aminopyrimidines and carbonyl-containing reagents. For methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate, two plausible routes emerge from the literature:

  • Condensation of 2-Aminopyrimidine Derivatives
    A one-pot, multi-component reaction involving 2-aminopyrimidine, methyl acetoacetate, and a methylating agent (e.g., methyl iodide) under reflux conditions in methanol or ethanol. This method mirrors strategies used for analogous imidazo[1,2-a]pyrimidines, where cyclization is catalyzed by acid or base .

  • Lactone-Based Cyclization
    Reacting 2-amino-4,5-dicyanoimidazole with 4-hydroxy-6-methylpyran-2-one in t-butanol, followed by esterification with methanol/sulfuric acid. This approach, detailed in Arkivoc (2008), yields intermediates that can be further functionalized to introduce the methyl ester group .

Mechanistic Insights

The proposed mechanism involves nucleophilic attack by the amino group of 2-aminopyrimidine on the carbonyl carbon of methyl acetoacetate, forming a Schiff base intermediate. Intramolecular cyclization then generates the imidazo[1,2-a]pyrimidine core, with subsequent methylation and esterification completing the structure .

Physicochemical Properties

Experimental data for methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate remain limited, but properties can be extrapolated from related compounds:

PropertyValue/RangeSource
Melting Point127–129°C (predicted)
Density1.29 ± 0.1 g/cm³
SolubilitySoluble in methanol
pKa5.50 ± 0.30

The compound’s solubility in polar solvents like methanol aligns with its ester and oxo functionalities, which enhance dipole interactions. The predicted pKa of 5.50 suggests moderate acidity, likely due to the deprotonation of the imidazole nitrogen .

Biological and Pharmaceutical Applications

Anticancer Activity

In silico screenings indicate that substituted imidazo[1,2-a]pyrimidines disrupt cancer cell proliferation by inhibiting kinases or DNA repair enzymes . While specific data for this compound are unavailable, structural analogs show GI₅₀ values <10 μM against MCF-7 breast cancer cells, warranting further investigation .

Antimicrobial and Antioxidant Effects

Preliminary assays on related compounds demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 μg/mL . Antioxidant properties, measured via DPPH radical scavenging, further highlight therapeutic versatility .

Future Directions and Challenges

Despite promising computational predictions, experimental validation of this compound’s bioactivity is lacking. Key research priorities include:

  • Synthetic Optimization: Improving yield and scalability using green chemistry principles.

  • In Vitro/In Vivo Testing: Assessing toxicity, pharmacokinetics, and efficacy in disease models.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and selectivity.

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